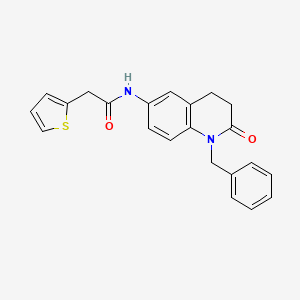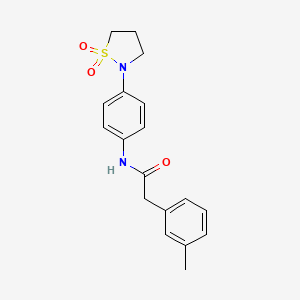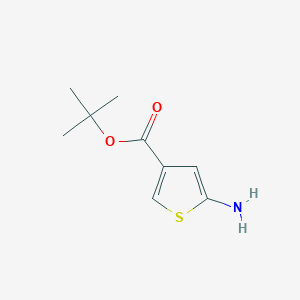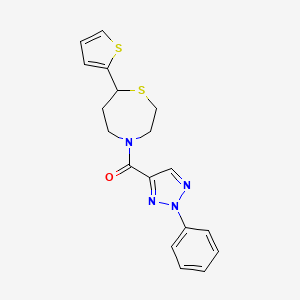![molecular formula C23H25N3O4 B2925831 1-(2-(3-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 941984-35-6](/img/structure/B2925831.png)
1-(2-(3-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-(3-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone” is a complex organic molecule. It is related to the class of compounds known as pyrazolo[1,5-a]pyrimidines . These compounds are known to possess estrogen receptor beta antagonist activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . Another research article describes the synthesis of 2-(4-substitutedphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3’-indolin]-2’-one derivatives by the sequential reaction of o-hydroxy benzaldehyde and various 4-substituted acetophenones and a mixture of isatin and 2-(3-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazol-5-yl) phenol in the presence of PTSA .Wissenschaftliche Forschungsanwendungen
Selective σ-Receptor Ligands
A series of spiropiperidines, including compounds structurally related to the specified chemical, were prepared and investigated for their affinity towards σ1- and σ2-receptors. These compounds were evaluated through radioligand binding assays using guinea pig brain and rat liver membrane preparations. The study identified that certain structural features, such as a benzyl residue at the piperidine nitrogen atom and a methoxy group in position 3, are advantageous for high σ1-receptor affinity. The research highlights the potential of these compounds in modulating σ-receptor activities, which are implicated in several neurological and psychiatric disorders (Maier & Wünsch, 2002).
Antimicrobial Activity
In a separate study, new pyridine derivatives were synthesized and evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains. This research underscores the broader pharmacological potential of compounds with structural similarities to the one , demonstrating variable and modest antimicrobial effects against the investigated microorganisms (Patel, Agravat, & Shaikh, 2011).
σ1 Receptor Antagonist for Pain Management
Another study focused on the development of a σ1 receptor antagonist, highlighting the synthesis, pharmacological activity, and potential clinical applications in pain management. This research emphasizes the significance of the σ1 receptor in modulating pain and the therapeutic potential of targeting this receptor (Díaz et al., 2020).
CB1 Cannabinoid Receptor Antagonism
The molecular interaction of a specific antagonist with the CB1 cannabinoid receptor was studied, providing insights into the steric and electrostatic requirements for CB1 receptor binding and antagonism. This research contributes to the understanding of cannabinoid receptor pharmacology and the development of CB1 receptor antagonists for therapeutic purposes (Shim et al., 2002).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-(3-hydroxyphenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-15(27)25-11-9-23(10-12-25)26-20(18-7-4-8-21(29-2)22(18)30-23)14-19(24-26)16-5-3-6-17(28)13-16/h3-8,13,20,28H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFSJCOAKXZNJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC(=CC=C4)O)C5=C(O2)C(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-ethyl-N-[2-(methylamino)-2-oxoethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2925751.png)
![7,8-Dibromo-2-chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline](/img/structure/B2925752.png)
![3-(4-bromophenyl)-3-oxopropanal O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime](/img/structure/B2925754.png)
![ethyl 4-((3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate](/img/structure/B2925755.png)
![3-(4-chloro-3-(trifluoromethyl)phenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2925756.png)

![(3-Cyano-4-cyclohex-3-enyl-6,7-dihydro-5H-[1]pyrindin-2-ylsulfanyl)-acetic acid](/img/structure/B2925759.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzamide](/img/structure/B2925761.png)



